3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid
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Overview
Description
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ It is characterized by the presence of a benzoic acid moiety linked to a pyridine ring via an amino-methyl bridge
Scientific Research Applications
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Safety and Hazards
The safety data sheet for a related compound, (Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It is likely that the compound interacts with its targets through its pyridinylmethyl-amino and benzoic acid groups, which are common functional groups known to participate in various chemical interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
The compound’s benzoic acid group may enhance its solubility, potentially improving its absorption and distribution . The compound’s metabolic and excretion profiles remain unknown and warrant further investigation.
Result of Action
Similar compounds have been found to exert various biological effects, suggesting that this compound may also have significant molecular and cellular impacts .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinemethanol and 3-aminobenzoic acid.
Formation of Intermediate: The first step involves the conversion of 4-pyridinemethanol to 4-pyridinemethylamine through a reductive amination process.
Coupling Reaction: The intermediate 4-pyridinemethylamine is then coupled with 3-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
- 4-[(Pyridin-4-ylmethyl)-amino]-benzoic acid
- 3-[(Pyridin-2-ylmethyl)-amino]-benzoic acid
Uniqueness
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid is unique due to its specific substitution pattern, which influences its binding affinity and selectivity towards certain molecular targets. The position of the pyridine ring and the amino-methyl bridge play a crucial role in determining its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(pyridin-4-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXLJICVRPHVAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC=NC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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